4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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Overview
Description
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a heterocyclic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of an amino group, a dihydro-benzopyran ring, and a carbonitrile group. It has garnered significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-aminochromane-4-carbonitrile, are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep, among other functions.
Mode of Action
The compound interacts with its targets, the 5-HT 1A and 5-HT 7 receptors, by binding to them. This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain .
Biochemical Pathways
Given its affinity for serotonin receptors, it’s likely that it impacts theserotoninergic system . This system is involved in numerous physiological processes, including the regulation of mood, appetite, and sleep.
Result of Action
The molecular and cellular effects of 4-aminochromane-4-carbonitrile’s action are likely related to its interaction with the 5-HT 1A and 5-HT 7 receptors. By modulating the activity of these receptors, it could potentially influence serotonin signaling and thereby exert effects on mood, anxiety, and other physiological processes .
Biochemical Analysis
Biochemical Properties
It is known that polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, a group to which this compound belongs, have a wide range of interesting biological activities . These compounds can interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile are yet to be identified .
Cellular Effects
Some compounds in its group have shown high affinity for 5-HT 1A and 5-HT 7 receptors , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as calcium carbonate in ethanol are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the benzopyran ring.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Substituted benzopyran derivatives with various functional groups attached to the amino group.
Scientific Research Applications
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its pharmacological properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3,4-dihydro-3-amino-2H-1-benzopyran derivatives: These derivatives also interact with serotoninergic receptors and have potential anxiolytic effects.
Uniqueness
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group
Properties
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWOPPXFFTVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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